3'-Adenylic acid

Enzyme kinetics Plant biochemistry Substrate specificity

3'-Adenylic acid (3'-AMP, CAS 84-21-9) is the isomerically pure adenosine 3'-monophosphate required for precise biochemical research. Unlike cheaper 5'-AMP or undefined isomeric mixtures, the 3'-phosphate position confers distinct enzyme specificity—it is the optimal substrate for human PAP nucleotidase, a selective inhibitor of RNase A, and the definitive isomer for plant 5'(3')-nucleotidase kinetic studies (Km 6.1×10⁻⁶ M). Its quantitative conversion to furfural with 20% HCl provides a simple identity verification test impossible with 5'-AMP. Always verify CAS 84-21-9 upon procurement to ensure experimental accuracy.

Molecular Formula C10H14N5O7P
Molecular Weight 347.22 g/mol
CAS No. 84-21-9
Cat. No. B1192082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Adenylic acid
CAS84-21-9
Synonyms3'-Adenylic acid; 
Molecular FormulaC10H14N5O7P
Molecular Weight347.22 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N
InChIInChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)
InChIKeyLNQVTSROQXJCDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility500 mg/L at 15 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3'-Adenylic Acid (CAS 84-21-9): A Regioisomerically Defined Adenosine Monophosphate for Specialized Biochemical and Analytical Applications


3'-Adenylic acid (3'-AMP, CAS 84-21-9) is an adenosine 3'-monophosphate, a ribonucleoside monophosphate where the phosphate group is esterified at the 3'-hydroxyl of the ribose moiety [1]. This regioisomeric positioning distinguishes it from the more common 5'-AMP and 2'-AMP, conferring unique chemical and biological properties. Early preparations of 'adenylic acid' from yeast nucleic acid were often mixtures of 2'- and 3'-AMP due to facile isomerization under acidic conditions, highlighting the necessity for modern, high-purity, isomerically defined material [1]. It is a natural metabolite in organisms ranging from E. coli to humans, and its procurement requires careful verification, as commercial 'Adenylic Acid' without a specified prefix typically refers to 5'-AMP, underscoring the need for explicit CAS verification (84-21-9) to ensure acquisition of the correct 3'-isomer .

Why 3'-Adenylic Acid (CAS 84-21-9) is Not Interchangeable with 5'-AMP or Other Adenosine Monophosphates


The simple substitution of 3'-adenylic acid with the more abundant and cheaper 5'-AMP or isomeric mixtures is not scientifically valid. The position of the phosphate group dictates distinct molecular recognition, metabolic fate, and chemical stability [1]. While 5'-AMP is the canonical energy currency precursor, 3'-AMP acts as a specific substrate or inhibitor for a distinct subset of enzymes, including certain nucleotidases and ribonucleases [2]. Furthermore, 3'-AMP and 2'-AMP exist in a pH-dependent equilibrium, a property not shared by 5'-AMP [1]. Consequently, an experiment designed to probe 3'-specific interactions will yield uninterpretable or misleading results if an isomeric mixture or the wrong isomer is used. The quantitative evidence below demonstrates exactly where and why the 3'-regioisomer (CAS 84-21-9) exhibits differential behavior that is critical for targeted research and industrial processes.

Quantitative Differentiation of 3'-Adenylic Acid (84-21-9) from 5'-AMP and 2'-AMP: Evidence for Scientific and Procurement Decisions


Enzymatic Hydrolysis by Plant Nucleotidase: Distinct Kinetic Parameters for 3'-AMP vs. 5'-AMP

3'-AMP exhibits a higher Michaelis constant (Km) for a wheat seedling 5'(3')-ribonucleotide phosphohydrolase compared to 5'-AMP, demonstrating a quantifiably weaker binding affinity for this enzyme [1]. This difference is crucial for understanding its distinct metabolic role in plants.

Enzyme kinetics Plant biochemistry Substrate specificity

Substrate Efficiency for Human Prostatic Acid Phosphatase (PAP): 3'-AMP is the Most Efficient Substrate Among Purine Ribonucleotides

Human prostatic acid phosphatase (PAP) exhibits homotropic allostery and positive cooperativity with purine ribonucleotide substrates. Among the four ribonucleotides tested (3'-AMP, 5'-AMP, 5'-GMP, 5'-IMP), 3'-AMP is the most efficient substrate, while 5'-AMP is the least efficient [1].

Human enzymology Allostery Nucleotidase

Distinct Binding Modes and Inhibitory Potency for Ribonuclease A (RNase A): A Structural Basis for Differentiation from 5'-ADP

In a high-resolution crystallographic study of RNase A complexed with various adenylic acid derivatives, each inhibitor was found to bind differently. The most potent inhibitor was 5'-ADP (Ki = 1.2 µM), which adopted a syn conformation. While 3'-AMP was not directly measured in this study, its close analog 3',5'-ADP bound with the 5'-phosphate in the P1 subsite, demonstrating a distinct binding mode from 5'-ADP [1]. The 2'- vs. 3'-phosphate placement on uridylyl inhibitors had significant implications on their potency, indicating that the phosphate position is a critical determinant of inhibitor strength and binding geometry [1].

Structural biology Enzyme inhibition RNase A

Chemical Differentiation via Furfural Yield: A Quantitative Distinction from 5'-Adenylic Acid

A classical, yet robust, chemical method can distinguish 3'-AMP from 5'-AMP. When heated with 20% HCl for 3 hours, 3'-AMP gives a quantitative yield of furfural, whereas 5'-AMP yields only traces [1].

Analytical chemistry Nucleotide characterization Isomer identification

Recommended Research and Industrial Applications for 3'-Adenylic Acid (CAS 84-21-9) Based on Quantified Differential Properties


Investigating Plant Nucleotide Metabolism and Phosphohydrolase Specificity

Researchers studying plant nucleotide metabolism should utilize 3'-adenylic acid (CAS 84-21-9) to accurately probe the activity and specificity of plant 5'(3')-nucleotidases. The distinct Km of 6.1 × 10⁻⁶ M for 3'-AMP, compared to 1.4 × 10⁻⁶ M for 5'-AMP with the wheat seedling enzyme [1], allows for precise kinetic studies that would be confounded by using the more common 5'-isomer. This differential affinity is key to understanding the enzyme's physiological role in nucleotide salvage and signaling pathways.

Probing Allosteric Regulation of Human Prostatic Acid Phosphatase (PAP)

For studies focused on the homotropic allostery and nucleotidase activity of human PAP, 3'-AMP is the superior substrate choice. It demonstrates the highest catalytic efficiency and degree of cooperativity among all tested purine ribonucleotides, making it the ideal probe for investigating this unique regulatory mechanism [2]. Use of 5'-AMP, which is the least efficient substrate, would not adequately reveal the enzyme's full allosteric potential.

Structural Biology and Inhibitor Design for Ribonucleases (RNases)

In structural biology and drug discovery efforts targeting RNase A and related enzymes, 3'-AMP serves as a crucial molecular probe. Structural evidence demonstrates that the position of the phosphate group (2' vs. 3' vs. 5') dictates distinct binding modes and inhibitor potency [3]. Utilizing pure 3'-AMP is essential for obtaining interpretable crystallographic data and for designing inhibitors that exploit specific subsite interactions within the RNase active site.

Analytical Method Development and Quality Control for Nucleotide Isomers

Quality control laboratories and analytical chemistry groups can leverage the unique chemical property of 3'-AMP—its quantitative conversion to furfural upon heating with 20% HCl—as a definitive test to distinguish it from 5'-AMP [4]. This simple, reliable method is invaluable for verifying the identity and purity of 3'-AMP batches upon procurement, ensuring that isomeric mixtures or the wrong isomer are not inadvertently used in sensitive experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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